Tert-butyl 2-fluoro-4-nitrobenzoate

Vue d'ensemble

Description

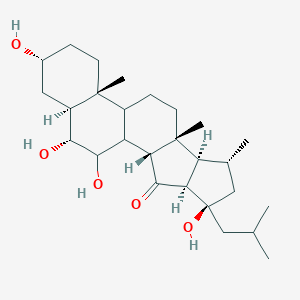

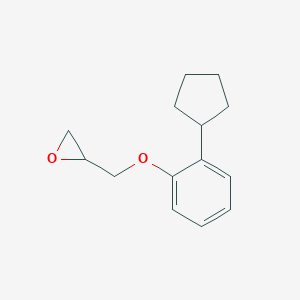

Tert-butyl 2-fluoro-4-nitrobenzoate is a chemical compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 . It is used in proteomics research applications .

Molecular Structure Analysis

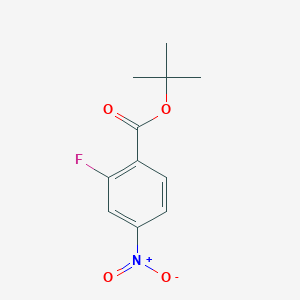

The molecular structure of Tert-butyl 2-fluoro-4-nitrobenzoate consists of an aromatic benzene ring substituted with a tert-butyl ester, a nitro group, and a fluorine atom . The InChI code for this compound is 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate are not detailed in the literature, similar compounds undergo electrophilic aromatic substitution . This involves the attack of an electrophile at the carbon atoms of the aromatic ring .Applications De Recherche Scientifique

Photosensitive Protecting Groups

The application of photosensitive protecting groups, including tert-butyl 2-fluoro-4-nitrobenzoate, is emerging as a promising area in synthetic chemistry. These groups are utilized to protect reactive sites in molecules during synthesis and can be removed by light exposure, providing a selective and non-invasive method to control chemical reactions. The review by Amit, Zehavi, and Patchornik (1974) highlights the potential of such groups, including 2-nitrobenzyl and 3,5-dimethoxybenzyl derivatives, indicating their importance for future developments in the field (Amit, Zehavi, & Patchornik, 1974).

Synthesis of Key Intermediates

Tert-butyl 2-fluoro-4-nitrobenzoate serves as a precursor in the synthesis of important compounds, such as 2-fluoro-4-bromobiphenyl, which is a key intermediate for manufacturing non-steroidal anti-inflammatory drugs like flurbiprofen. Qiu et al. (2009) discuss the challenges and developments in synthesizing such intermediates, highlighting the importance of finding efficient and cost-effective methods for large-scale production (Qiu et al., 2009).

Environmental Fate of Parabens

Though not directly related to tert-butyl 2-fluoro-4-nitrobenzoate, research on the environmental fate and behavior of parabens, which share structural similarities with benzoate derivatives, offers insight into the potential environmental impacts of chemical compounds. Haman et al. (2015) review how parabens, used as preservatives in various products, persist in aquatic environments, suggesting a need for further study on the environmental behavior of related compounds (Haman et al., 2015).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 2-fluoro-4-nitrobenzoate is not available, similar compounds are known to pose certain risks. For instance, they may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Propriétés

IUPAC Name |

tert-butyl 2-fluoro-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOZHNCXGVENLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437238 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-fluoro-4-nitrobenzoate | |

CAS RN |

157665-46-8 | |

| Record name | TERT-BUTYL 2-FLUORO-4-NITROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

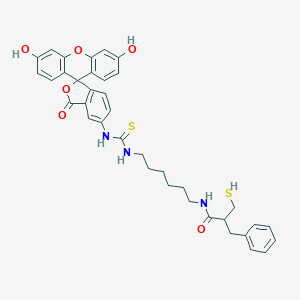

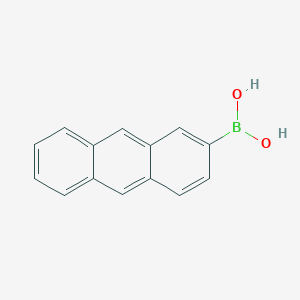

![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)

![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)